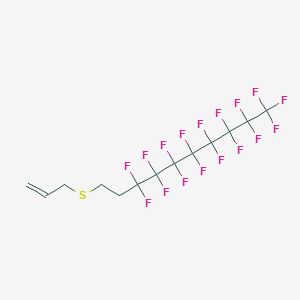

2-(Perfluorooctyl)ethyl allyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSGTAMERRWOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372192 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-91-3 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorooctyl)ethyl allyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Perfluorooctyl)ethyl Allyl Sulfide

This guide provides a comprehensive technical overview for the synthesis of 2-(Perfluorooctyl)ethyl allyl sulfide, a fluorinated thioether with potential applications in advanced materials, coatings, and specialized drug delivery systems. The unique properties imparted by the perfluorooctyl chain, such as hydrophobicity, lipophobicity, and thermal stability, make this compound a target of interest for researchers in various fields. This document outlines a proposed primary synthetic route based on established radical addition chemistry, along with detailed experimental protocols, mechanistic insights, and data presentation.

Introduction: The Significance of Fluorinated Thioethers

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention due to their unique physicochemical properties.[1] The incorporation of a perfluoroalkyl chain into an organic molecule can dramatically alter its surface activity, chemical resistance, and biological interactions. Thioethers, or sulfides, are a class of organosulfur compounds that play a crucial role in various chemical and biological processes.[2][3] The synthesis of fluorinated thioethers, such as this compound, combines the distinct characteristics of both moieties, leading to novel molecules with potentially enhanced functionalities.[4][5][6] The allyl group, in particular, offers a versatile handle for further chemical modifications, such as polymerization or click chemistry.

Proposed Primary Synthetic Route: Radical Addition

The most direct and widely recognized method for the formation of a C-C bond between a perfluoroalkyl group and an alkene is through a radical addition reaction.[7][8] This approach typically involves the homolytic cleavage of a perfluoroalkyl iodide bond, initiated by thermal or photochemical means, to generate a perfluoroalkyl radical. This highly reactive intermediate then adds across the double bond of an alkene.

For the synthesis of this compound, a plausible and efficient pathway involves the radical addition of 2-(perfluorooctyl)ethyl iodide to allyl mercaptan.

Reaction Scheme:

Sources

- 1. rsc.org [rsc.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

physicochemical properties of 2-(Perfluorooctyl)ethyl allyl sulfide

< An In-depth Technical Guide to the Physicochemical Properties of 2-(Perfluorooctyl)ethyl Allyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide synthesizes information from structurally related compounds and established chemical principles to predict its properties and provide a robust framework for its experimental characterization. All proposed protocols are based on established, authoritative methodologies.

Executive Summary

This compound, with the proposed structure F(CF₂)₈CH₂CH₂SCH₂CH=CH₂, is a molecule of significant interest due to its unique trifunctional nature. It combines a highly fluorinated "ponytail" for creating fluorous phases, a flexible ethyl spacer, and a reactive allyl sulfide group. This combination suggests its potential utility in advanced materials science, as a specialty surfactant, and in drug delivery systems where fluorophilicity and reactive handles are desired. This guide provides a predictive overview of its key physicochemical properties and outlines detailed experimental protocols for its synthesis and comprehensive characterization.

Molecular Structure and Predicted Properties

The molecule's structure is defined by two key moieties: the 2-(perfluorooctyl)ethyl group and the allyl sulfide group. Each imparts distinct characteristics.

-

The 2-(Perfluorooctyl)ethyl Moiety: This long fluorinated chain is expected to dominate the molecule's physical behavior. Perfluorinated chains are known for being both hydrophobic (water-repelling) and lipophobic (oil-repelling), a property that drives self-assembly and partitioning into a "fluorous" phase.[1] This moiety is responsible for the compound's anticipated high thermal stability and low surface energy.[2]

-

The Allyl Sulfide Moiety: This functional group provides a site for chemical reactivity. The allyl group's double bond can participate in various addition reactions, while the sulfide linkage is susceptible to oxidation.[3][4]

A summary of predicted properties is presented below:

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~608.2 g/mol | Based on chemical formula C₁₃H₇F₁₇S |

| Appearance | Colorless to pale yellow liquid | Typical for similar fluorinated thiols/sulfides |

| Solubility | Low in aqueous & hydrocarbon solvents; Soluble in fluorinated solvents | Amphiphilic nature with dominant fluorous tail[1] |

| Surface Activity | High; expected to significantly lower surface tension | Fluorinated surfactants are potent surface-active agents[2][5] |

| Thermal Stability | High; stable to >200°C | Strong C-F bonds; decomposition likely initiated at the hydrocarbon/sulfide moiety[6][7] |

| Reactivity | Reactive at the allyl and sulfide groups | Susceptible to radical additions, oxidation, and thiol-ene chemistry[3][8] |

Proposed Synthesis and Structural Confirmation

Synthetic Route: Nucleophilic Substitution

A plausible and efficient synthesis involves the reaction of 2-(Perfluorooctyl)ethyl thiol with an allyl halide (e.g., allyl bromide) under basic conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

To a solution of 2-(Perfluorooctyl)ethyl thiol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure sulfide.

Structural Confirmation: A Multi-technique Approach

Confirmation of the final product's identity and purity is critical.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9] The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high sensitivity.[10][11]

-

¹H NMR: Expected signals would include multiplets for the vinyl protons of the allyl group (~5.0-6.0 ppm), a doublet for the -S-CH₂- protons (~3.2 ppm), and multiplets for the -CH₂CH₂- spacer (~2.5-2.8 ppm).

-

¹³C NMR: Will show distinct signals for the allyl carbons, the ethyl spacer carbons, and the highly shielded carbons of the perfluorooctyl chain.

-

¹⁹F NMR: This is crucial for confirming the perfluoroalkyl chain's integrity.[12] One would expect characteristic signals, including a triplet for the terminal -CF₃ group (

-81 ppm) and multiplets for the internal -CF₂- groups (-114 to -126 ppm).[11]

3.2.2 Mass Spectrometry (MS)

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the molecular weight. The fragmentation pattern can provide further structural evidence.

3.2.3 Infrared (IR) Spectroscopy

Key expected vibrational bands include C-F stretches (~1100-1300 cm⁻¹), C=C stretch of the allyl group (~1640 cm⁻¹), and C-H stretches (~2850-3100 cm⁻¹).

In-depth Physicochemical Characterization

Solubility Profile

The amphiphilic nature of the molecule suggests complex solubility behavior. Highly fluorinated molecules are often both hydrophobic and lipophobic.[1]

Protocol for Solubility Determination (Shake-Flask Method): [13][14]

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, hexane, toluene, perfluorohexane, THF).

-

Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13]

-

Centrifuge the samples to separate the undissolved solute.

-

Carefully sample the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., GC-MS with a calibration curve).

Surface Activity

Fluorinated surfactants are known for their exceptional ability to reduce surface tension at very low concentrations.[2][15]

Protocol for Surface Tension Measurement:

-

Prepare a series of aqueous solutions of the compound at varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or pendant drop method).

-

Plot surface tension as a function of the logarithm of the concentration.

-

The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC), and the surface tension value at that plateau is the γ_CMC.[5] Fluorinated surfactants can reduce aqueous surface tension to as low as 15–20 mN/m.[2]

Caption: Workflow for determining surface activity and Critical Micelle Concentration.

Thermal Stability

The strong C-F bonds confer high thermal stability.[6][16] However, the hydrocarbon spacer and the C-S bond are the likely points of initial thermal degradation.[7]

Protocol for Thermogravimetric Analysis (TGA):

-

Place a small, precise amount of the sample (~5-10 mg) into a TGA crucible.

-

Heat the sample under an inert atmosphere (e.g., Nitrogen) from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition. Decomposition of similar perfluorinated compounds can begin at temperatures as low as 200°C.[6][17]

Chemical Reactivity

The allyl sulfide moiety is a versatile functional handle.

-

Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide and sulfone using agents like hydrogen peroxide or m-CPBA. This modification would dramatically alter the polarity and coordinating ability of the headgroup.

-

Thiol-Ene "Click" Reaction: The allyl double bond is an excellent substrate for radical-mediated thiol-ene reactions. This allows for the covalent attachment of thiol-containing molecules (e.g., peptides, drugs, biomolecules) under mild, often photochemical, conditions.

-

Redox Chemistry: Allyl sulfides can participate in redox chemistry, potentially reacting with intracellular thiols like glutathione or generating reactive oxygen species under certain conditions.[3]

Potential Applications

-

Drug Delivery: The unique solubility profile could be leveraged to create fluorinated nano-emulsions or micelles for encapsulating and delivering highly fluorinated drugs or oxygen.[1][18] The reactive handle allows for the attachment of targeting ligands.

-

Specialty Coatings: Its ability to lower surface energy could be used in creating omniphobic (water and oil repellent) coatings.[2] The allyl group can be used to polymerize or cross-link the coating to a surface.

-

Fluorous Phase Chemistry: The compound can act as a fluorous-phase tag for catalysts or reagents, allowing for easy separation and recycling from non-fluorinated reaction media.

Conclusion

While this compound is not a widely characterized compound, its constituent parts suggest a molecule with a powerful combination of properties. Its high thermal stability, potent surface activity, and chemical reactivity make it a compelling target for synthesis and exploration. The experimental framework provided in this guide offers a comprehensive pathway for its characterization, enabling researchers to unlock its full potential in materials science and drug development.

References

-

Title: Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Source: PFAS Central URL: [Link]

-

Title: Synthesis, Surface Activity, and Foamability of Two Short-Chain Fluorinated Sulfonate Surfactants with Ether Bonds Source: Langmuir - ACS Publications URL: [Link]

-

Title: Reactivity of allyl methyl sulphide, the in-vitro metabolite of garlic, with some amino acids and with phospholipid involved in viral infections Source: PubMed URL: [Link]

-

Title: Redox chemistry of allyl sulfides. Allyl sulfides can contribute to the... Source: ResearchGate URL: [Link]

-

Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]

-

Title: Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes Source: Environmental Science & Technology - ACS Publications URL: [Link]

-

Title: "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi Source: UND Scholarly Commons URL: [Link]

-

Title: Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification Source: Royal Society of Chemistry URL: [Link]

-

Title: preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces Source: The University of Arizona URL: [Link]

-

Title: Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon | Request PDF Source: ResearchGate URL: [Link]

-

Title: Characteristics and application fields of fluorinated surfactants Source: Infona URL: [Link]

-

Title: Active Nuclei Fluorine-19 NMR Spectroscopy Source: Anasazi Instruments URL: [Link]

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

-

Title: Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants Source: ResearchGate URL: [Link]

-

Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: Environmental Science & Technology - ACS Publications URL: [Link]

-

Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: NIH URL: [Link]

-

Title: Summary of solubility measurement protocols of each company before harmonization. Source: ResearchGate URL: [Link]

-

Title: REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES Source: ResearchGate URL: [Link]

-

Title: Effects of different garlic-derived allyl sulfides on peroxidative processes and anaerobic sulfur metabolism in mouse liver Source: PubMed URL: [Link]

-

Title: Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying Source: ResearchGate URL: [Link]

-

Title: Physicochemical properties of some PFASs. Source: ResearchGate URL: [Link]

-

Title: The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism in the Mouse Kidney Source: MDPI URL: [Link]

-

Title: Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors Source: PubMed URL: [Link]

-

Title: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants Source: PubMed URL: [Link]

-

Title: Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper Source: State of Michigan URL: [Link]

-

Title: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: PubMed Central URL: [Link]

-

Title: 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances Source: ITRC URL: [Link]

-

Title: Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Perfluoro Alkyl/Alkenyl Aryl Sulfide: C−S Coupling Reaction Using Hexafluoropropylene Dimer (HFPD) as a Building Block | Request PDF Source: ResearchGate URL: [Link]

- Title: EP1022269A2 - Sulfonium salts and method of synthesis Source: Google Patents URL

-

Title: An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic Source: PubMed Central URL: [Link]

-

Title: Allyl Ethyl Sulfone Source: ResearchGate URL: [Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of different garlic-derived allyl sulfides on peroxidative processes and anaerobic sulfur metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pfascentral.org [pfascentral.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Characteristics and application fields of fluorinated surfactants - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 16. books.rsc.org [books.rsc.org]

- 17. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 18. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

2-(Perfluorooctyl)ethyl allyl sulfide CAS number and structure

An In-depth Technical Guide to 2-(Perfluorooctyl)ethyl Allyl Sulfide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a highly fluorinated organosulfur compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science. It covers the fundamental chemical properties, a proposed synthetic route, potential applications based on its unique structural features, and essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights for laboratory applications.

Introduction and Chemical Identity

This compound is a specialty chemical characterized by the presence of a long perfluorinated carbon chain and a reactive allyl sulfide moiety. This unique combination of a hydrophobic and lipophobic perfluoroalkyl group with a versatile functional group suggests a range of potential applications in materials science, surface chemistry, and as a building block in the synthesis of more complex molecules.

Molecular Formula: C13H9F17S[1][3][4]

Molecular Weight: 520.25 g/mol [3][4]

Chemical Structure

The structure of this compound consists of a perfluorooctyl group (C8F17) attached to an ethyl group, which is then linked to a sulfur atom. The sulfur atom is also bonded to an allyl group (-CH2-CH=CH2).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are dominated by its highly fluorinated tail, which imparts properties such as high density and low surface energy.

| Property | Value | Source |

| Molecular Weight | 520.25 g/mol | [3][4] |

| Density | 1.507 g/cm³ | [1] |

| Boiling Point | 251.9 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

Proposed Synthesis Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-(Perfluorooctyl)ethyl iodide.

-

Formation of the Thiol: The first step involves the conversion of 2-(Perfluorooctyl)ethyl iodide to the corresponding thiol, 2-(Perfluorooctyl)ethanethiol. This can be achieved by reacting the iodide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

S-Alkylation with Allyl Bromide: The resulting thiol is then reacted with allyl bromide in the presence of a base to yield the final product, this compound. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the bromide from allyl bromide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Perfluorooctyl)ethanethiol

-

To a solution of 2-(Perfluorooctyl)ethyl iodide (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium hydrosulfide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

-

Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-(Perfluorooctyl)ethanethiol (1.0 eq) in an aprotic polar solvent like THF or DMF.

-

Add a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at 0 °C to form the thiolate.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 4-8 hours, monitoring by TLC or GC-MS.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the final product by column chromatography on silica gel.

Potential Applications in Research and Development

The unique bifunctional nature of this compound opens up possibilities for its use in various scientific and industrial fields.

-

Surface Modification: The perfluorooctyl group can be used to create surfaces with low energy, leading to hydrophobic and oleophobic properties. The allyl group can be further functionalized or polymerized to covalently attach these properties to a substrate.

-

Functional Polymers: The allyl group can participate in polymerization reactions, allowing for the incorporation of the perfluorooctyl moiety into polymer backbones. This can be used to develop fluorinated polymers with tailored properties for applications such as coatings, membranes, and specialty elastomers.

-

Drug Delivery and Biomedical Materials: While direct drug development applications are not immediately apparent, the compound could be used to modify the surface of drug delivery vehicles or biomedical implants. The perfluorinated segment can provide a non-stick and bio-inert surface, while the allyl group allows for attachment to the material.

-

Intermediate in Organic Synthesis: This compound can serve as a valuable intermediate for the synthesis of more complex molecules containing a perfluoroalkyl chain. The allyl sulfide can undergo various transformations, making it a versatile handle for further chemical modifications. The presence of sulfur-containing functional groups is a common feature in many pharmaceuticals.[5][6][7]

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling this compound. Based on safety data for similar compounds, the following should be considered:

-

Hazard Identification: While a specific safety data sheet for this exact compound is not detailed in the search results, related fluorinated compounds and sulfides can be toxic if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Note: This safety information is based on general knowledge of related chemicals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a compound with significant potential due to its distinct perfluorinated and reactive functional groups. This guide has provided a detailed overview of its chemical identity, a practical synthetic approach, and an exploration of its potential applications. For researchers and developers, this molecule represents a valuable tool for creating advanced materials and complex molecular architectures. As with all research chemicals, adherence to strict safety protocols is paramount.

References

- This compound | CAS#:239463-91-3 | Chemsrc. (n.d.).

- This compound | CAS 239463-91-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).

- This compound | Huateng Pharma. (n.d.).

- This compound | 239463-91-3 - ChemicalBook. (2023, May 4).

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216.

- Synthetic strategies and therapeutic applications of sulfur-containing molecules. (2025). European Journal of Medicinal Chemistry, 118007.

- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (n.d.). PubMed Central.

Sources

- 1. This compound | CAS#:239463-91-3 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | 239463-91-3 [chemicalbook.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-(Perfluorooctyl)ethyl Allyl Sulfide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(Perfluorooctyl)ethyl allyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical acquisition protocols, and detailed spectral interpretation of this structurally unique molecule. By combining a highly fluorinated perfluorooctyl chain with a reactive allyl sulfide moiety, this compound presents a rich case study for multinuclear NMR analysis. This guide explains the causality behind experimental choices, offers validated protocols, and grounds its claims in authoritative references to ensure scientific integrity and practical utility.

Introduction: A Molecule of Dichotomous Character

This compound, with the chemical formula C₁₃H₉F₁₇S, is a fascinating hybrid molecule.[1] It possesses two distinct domains: a hydrophobic and lipophobic perfluorooctyl "ponytail" and a more conventional hydrocarbon segment containing a versatile allyl sulfide group. This unique structure makes it a candidate for applications in materials science, surface chemistry, and potentially as a building block in medicinal chemistry.

Structural elucidation of such compounds is non-trivial. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into molecular architecture. Specifically, ¹H NMR provides a precise map of the hydrocarbon skeleton, while ¹⁹F NMR is uniquely suited to probe the perfluorinated chain. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus result in high sensitivity and a wide chemical shift range, which minimizes signal overlap and simplifies analysis.[2][3]

This guide will systematically deconstruct the predicted ¹H and ¹⁹F NMR spectra of this compound. We will explore the theoretical underpinnings of the expected chemical shifts and coupling patterns, provide detailed protocols for data acquisition, and present the interpreted data in a clear, accessible format.

Molecular Structure and NMR-Active Nuclei

To facilitate a clear discussion, the distinct proton and fluorine environments within the this compound molecule are systematically labeled as shown below.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum is dictated by the two hydrocarbon fragments: the ethyl linker and the allyl group. The signals from these groups are well-separated and exhibit predictable coupling patterns.

The Allyl Group Moiety

The allyl group (-S-CH₂-CH=CH₂) gives rise to a characteristic set of signals in the olefinic and allylic regions of the spectrum.

-

Hₐ (-S-C H₂-): These protons are in an allylic position, adjacent to the sulfur atom. They are expected to appear as a doublet due to coupling with the single vinyl proton, Hₑ. The typical chemical shift for protons in an allyl sulfide is around δ 3.1-3.3 ppm.[4][5][6]

-

Hₑ (-C H=CH₂): This internal vinyl proton will exhibit the most complex splitting pattern. It is coupled to the two allylic protons (Hₐ) and the two terminal, diastereotopic vinyl protons (Hբ, H₉). This will result in a multiplet, often a doublet of doublet of triplets (ddt), appearing furthest downfield in the allyl system, typically around δ 5.7-5.9 ppm.[7]

-

Hբ, H₉ (-CH=C H₂): These terminal vinyl protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two distinct signals. Each will be a doublet of doublets (dd) due to geminal coupling to each other (²J) and vicinal coupling (cis or trans, ³J) to Hₑ. They typically resonate between δ 5.0 and 5.3 ppm.[7]

The Perfluoro-ethyl Linker Moiety

The ethyl group (-CH₂-CH₂-) is positioned between the highly electronegative perfluorooctyl chain and the sulfur atom. This unique electronic environment significantly influences its chemical shifts.

-

H𝒸 (-CF₂-C H₂-): This methylene group is directly attached to the C₈F₁₇ chain. The powerful electron-withdrawing effect of the fluorinated chain will deshield these protons significantly, shifting their resonance downfield. The signal is expected to be a triplet due to coupling with the adjacent Hբ protons. Further coupling to the two fluorine atoms on the C₈F₁₇ chain (³JHF) will split this triplet into a triplet of triplets (tt). This signal is predicted to appear around δ 2.4-2.6 ppm.

-

Hբ (-C H₂-S-): This methylene group is adjacent to the sulfur atom. It will appear as a triplet due to coupling with the H𝒸 protons. Its chemical shift will be less influenced by the fluorine chain and is expected around δ 2.8-3.0 ppm.

Summary of Predicted ¹H NMR Data

| Proton Label | Moiety | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hₑ | Allyl | 5.7 – 5.9 | ddt | ³J(Hₑ,Hբ) ≈ 17, ³J(Hₑ,H₉) ≈ 10, ³J(Hₑ,Hₐ) ≈ 7 | 1H |

| Hբ, H₉ | Allyl | 5.0 – 5.3 | dd | ²J(Hբ,H₉) ≈ 1.5, ³J(Hₑ,Hբ) ≈ 17, ³J(Hₑ,H₉) ≈ 10 | 2H |

| Hₐ | Allyl | 3.1 – 3.3 | d | ³J(Hₐ,Hₑ) ≈ 7 | 2H |

| Hբ | Ethyl | 2.8 – 3.0 | t | ³J(Hբ,H𝒸) ≈ 7-8 | 2H |

| H𝒸 | Ethyl | 2.4 – 2.6 | tt | ³J(H𝒸,Hբ) ≈ 7-8, ³J(H𝒸,Fₕ) ≈ 18-20 | 2H |

Predicted ¹⁹F NMR Spectrum: Probing the Perfluoroalkyl Chain

¹⁹F NMR spectroscopy provides a clear window into the structure of the perfluorooctyl chain. The chemical shifts are highly sensitive to the local electronic environment, allowing for the resolution of nearly every CF₂ group.[8][9][10] The spectrum is referenced to CFCl₃ at δ 0.0 ppm.[11][12]

-

Fₐ (-C F₃): The terminal trifluoromethyl group consistently appears at the highest field (most shielded). It will be split into a triplet by the adjacent CF₂ group (Fₑ). Its chemical shift is expected around δ -81.0 ppm .

-

Fₕ (-C F₂-CH₂-): This is the CF₂ group bonded to the ethyl linker. It experiences the least fluorinated environment, causing it to be the most deshielded (downfield) of the CF₂ signals. It will be split into a triplet by the adjacent CF₂ group (F₉). A predicted chemical shift is around δ -115.0 ppm .

-

Fₑ (-CF₃-C F₂-): This group is adjacent to the terminal CF₃. It will be split into a quartet by the three Fₐ nuclei and will show further coupling to Fբ. This signal is expected around δ -122.1 ppm .

-

Fբ, F𝒸, FᏧ, Fₑ, F₉ (internal -C F₂- groups): The remaining five internal CF₂ groups will resonate in a relatively narrow window. There is a clear chemical shift dispersion based on their proximity to the end of the chain. They will all appear as complex multiplets due to coupling with their neighboring CF₂ groups. The expected chemical shifts are approximately:

-

F₉: δ -122.9 ppm

-

Fբ: δ -123.2 ppm

-

FᏧ: δ -123.9 ppm

-

Fₑ: δ -124.5 ppm

-

F𝒸: δ -126.5 ppm

-

Summary of Predicted ¹⁹F NMR Data

| Fluorine Label | Position | Predicted δ (ppm vs CFCl₃) | Multiplicity | Integration |

| Fₐ | -CF₃ | ~ -81.0 | t | 3F |

| Fₕ | -CF₂ -CH₂- | ~ -115.0 | t | 2F |

| Fₑ | -CF₃-CF₂ - | ~ -122.1 | m | 2F |

| F₉ | -CF₂ -CF₂-CH₂- | ~ -122.9 | m | 2F |

| Fբ | Internal -CF₂ - | ~ -123.2 | m | 2F |

| FᏧ | Internal -CF₂ - | ~ -123.9 | m | 2F |

| Fₑ | Internal -CF₂ - | ~ -124.5 | m | 2F |

| F𝒸 | -CF₂-CF₂ -CF₂- | ~ -126.5 | m | 2F |

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to yield high-quality, interpretable spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) or acetone-d₆ are suitable as they readily dissolve the analyte.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent: Transfer the analyte to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

-

Internal Standard (¹H): For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS) to the solvent.

-

Internal Standard (¹⁹F): While external referencing against a capillary of CFCl₃ is common, an internal standard like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be used if it does not interfere with analyte signals.[11] For routine analysis, referencing to the spectrometer's deuterium lock frequency is often sufficient and practical.[2]

-

Mixing: Cap the NMR tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

¹H NMR Spectroscopy Workflow

This workflow outlines the acquisition on a standard 400 MHz spectrometer.

Caption: ¹H NMR experimental and processing workflow.

¹⁹F NMR Spectroscopy Workflow

The wide spectral width of ¹⁹F NMR is a key consideration. ¹H decoupling is crucial to simplify the spectrum by removing JHF couplings, though an undecoupled spectrum can provide valuable structural information.

Caption: ¹⁹F NMR experimental and processing workflow.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. The ¹H spectrum clearly resolves the allyl and ethyl fragments, with chemical shifts and coupling constants that are diagnostic of their chemical environment. The ¹⁹F spectrum offers a detailed map of the perfluorooctyl chain, with excellent signal dispersion that allows for the assignment of each fluorine environment. The methodologies and interpretations presented in this guide serve as a robust framework for scientists working with this and structurally related fluorinated molecules, ensuring accuracy and confidence in their analytical results.

References

- Vertex AI Search. (n.d.). 19F NMR Reference Standards. Retrieved January 18, 2026.

-

Scribd. (n.d.). 19f NMR Reference Standards 0. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (1962). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry. [Link]

-

ACS Publications. (1962). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society. [Link]

-

RSC Publishing. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

Wiley Online Library. (n.d.). Allyl Sulfide Based Visible Light-Induced Dynamically Reshaped Liquid Crystalline Elastomer Composites. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2022). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]

-

Unpaywall. (2022). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved January 18, 2026, from [Link]

-

Filo. (n.d.). The following ^1H NMR spectrum represents which one of the fou... Retrieved January 18, 2026, from [Link]

-

JEOL. (n.d.). Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. Retrieved January 18, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY—To extract 1D 19F NMR spectrum of each compound— | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Allyl methyl sulfide(10152-76-8) 1H NMR spectrum [chemicalbook.com]

- 5. ALLYL PHENYL SULFIDE(5296-64-0) 1H NMR [m.chemicalbook.com]

- 6. Diallyl sulfide(592-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. Question: The following ^1H NMR spectrum represents which one of the fou.. [askfilo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. colorado.edu [colorado.edu]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Fluorinated Allyl Sulfides

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug development, offering profound modulations of metabolic stability, binding affinity, and lipophilicity. Allyl sulfides, particularly those derived from Allium species, are noted for their broad spectrum of biological activities. The convergence of these two chemical domains—fluorination and allyl sulfides—presents a class of compounds with significant therapeutic potential. However, the unique physicochemical properties imparted by the fluorine atom(s) and the sulfur moiety introduce distinct challenges and opportunities in their analytical characterization. This technical guide provides a comprehensive framework for the mass spectrometric analysis of fluorinated allyl sulfides, addressing the specific needs of researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation and ionization techniques to the nuanced interpretation of fragmentation patterns, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative for Fluorinated Allyl Sulfides

Fluorinated allyl sulfides represent a burgeoning class of molecules at the intersection of natural product chemistry and medicinal chemistry. The strategic incorporation of fluorine can dramatically alter the parent molecule's properties, making precise and reliable analytical techniques paramount for research and development. Mass spectrometry (MS) stands as the principal tool for the identification and quantification of these compounds. However, the presence of both a reactive allyl group and a highly electronegative fluorine atom necessitates a tailored analytical approach. This guide will explore the two primary MS workflows applicable to these compounds: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analogs and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile species.

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Tool for Volatile Analogs

For fluorinated allyl sulfides that are sufficiently volatile and thermally stable, GC-MS is the method of choice, offering high-resolution separation and detailed structural information through electron ionization (EI).

The Rationale for GC-MS

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile organosulfur compounds.[1][2] Its high separation efficiency is critical for resolving complex mixtures and isolating isomers.[3][4] The coupling of GC with EI-MS provides highly reproducible mass spectra that are invaluable for structural elucidation and library matching.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the extraction and analysis of volatile fluorinated allyl sulfides from a liquid or solid matrix.

Instrumentation:

-

Gas Chromatograph with a mass selective detector (MSD)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator for sample incubation

Procedure:

-

Sample Preparation: Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial. For aqueous samples, adding NaCl (e.g., 20% w/v) can improve the extraction efficiency of volatile compounds.

-

Incubation and Extraction: Seal the vial and place it in the heated agitator. Incubate the sample at a controlled temperature (e.g., 35-60°C) for a defined period (e.g., 30 minutes) to allow the analytes to partition into the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial during the incubation period to adsorb the volatile analytes.

-

Thermal Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Oven Program: Start at a low temperature (e.g., 40°C) and hold for several minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

MS Detection (Electron Ionization):

-

Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns.[5]

-

Mass Range: Scan from a low m/z (e.g., 35) to a value sufficient to encompass the molecular ion of the expected analytes.

-

Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

Interpreting EI Fragmentation Patterns

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[6] The fragmentation of fluorinated allyl sulfides is a composite of the pathways characteristic of both allyl sulfides and organofluorine compounds.

General Principles:

-

Molecular Ion (M•+): The presence of a molecular ion peak is crucial for determining the molecular weight. Due to the high energy of EI, this peak may be weak or absent for some compounds.[7]

-

Allylic Cleavage: A hallmark of allyl compounds is the facile cleavage of the bond beta to the double bond, leading to the formation of a stable allyl cation (C₃H₅⁺) at m/z 41. This is often a prominent peak in the spectrum of non-fluorinated allyl sulfides.[8]

-

Influence of Fluorine: The presence of fluorine can significantly alter fragmentation pathways.[7]

-

Cleavage of C-F bonds is less common than C-H, C-C, or C-S bond cleavage.

-

The electronegativity of fluorine can influence bond stabilities throughout the molecule.

-

Loss of HF (a neutral loss of 20 Da) is a possible fragmentation pathway.[5]

-

-

Sulfur-Containing Fragments: Cleavage of the C-S bond can lead to sulfur-containing fragments. The isotopic pattern of sulfur (³²S, ³³S, ³⁴S) will be evident in the M+1 and M+2 peaks of these fragments.[5]

Predicted Fragmentation of a Model Compound: 2-Fluoroallyl Methyl Sulfide

Caption: Predicted EI fragmentation pathways for 2-fluoroallyl methyl sulfide.

Data Presentation: Key Diagnostic Ions

| Fragment Ion | m/z (for 2-Fluoroallyl Methyl Sulfide) | Significance |

| [M]•+ | 106 | Molecular Weight Confirmation |

| [M-CH₃]⁺ | 91 | Loss of the methyl group |

| [M-SCH₃]• | 59 | Cleavage of the C-S bond |

| [C₃H₅]⁺ | 41 | Allyl cation, characteristic of the allyl moiety |

Liquid Chromatography-Mass Spectrometry (LC-MS): For Less Volatile and Thermally Labile Compounds

For larger, more polar, or thermally unstable fluorinated allyl sulfides, such as fluorinated analogs of alliin (S-allyl-L-cysteine sulfoxide), LC-MS with soft ionization techniques is the preferred method.[9]

The Rationale for LC-MS

LC-MS is ideal for analyzing compounds that are not amenable to GC. Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for molecular weight determination.

Experimental Protocol: UPLC-ESI-MS with Silver Coordination

Non-polar allyl sulfides can be challenging to ionize by ESI. The use of a post-column infusion of a silver salt can dramatically enhance ionization efficiency by forming [M+Ag]⁺ adducts.[9] For more polar compounds like fluorinated alliin analogs, standard ESI is sufficient.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UPLC)

-

Mass Spectrometer with an ESI source (e.g., QqTOF or Orbitrap for high-resolution mass accuracy)

-

Syringe pump for post-column infusion (if needed)

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) and filter through a 0.22 µm syringe filter.

-

UPLC Separation:

-

Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Flow Rate: Typical for UPLC (e.g., 0.3-0.5 mL/min).

-

-

MS Detection (ESI):

-

Ionization Mode: Positive ion mode is typical for detecting [M+H]⁺ or [M+Ag]⁺ adducts.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

-

High-Resolution MS: Acquire data in full scan mode with high mass accuracy (<5 ppm) to enable confident elemental composition determination.

-

Workflow for LC-MS Analysis

Caption: General workflow for UPLC-ESI-MS analysis of fluorinated allyl sulfides.

Interpreting ESI Mass Spectra

The primary ion observed in ESI will typically be the protonated molecule ([M+H]⁺) or a silver adduct ([M+Ag]⁺). High-resolution mass spectrometry is critical for confirming the elemental formula of the observed ion. For example, the synthesis and characterization of fluorinated analogs of garlic compounds have been successfully achieved using UPLC-(Ag⁺)-coordination ion spray-mass spectrometry.[9]

Tandem Mass Spectrometry (MS/MS): To gain structural information from soft ionization methods, tandem mass spectrometry (MS/MS) is employed. The precursor ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation patterns will be simpler than in EI but can still provide valuable structural clues, such as the loss of small neutral molecules (e.g., H₂O, CO₂).

Conclusion: A Unified Approach to a Diverse Class of Molecules

The mass spectrometric analysis of fluorinated allyl sulfides requires a nuanced approach tailored to the specific properties of the analyte. For volatile compounds, GC-MS with electron ionization provides unparalleled structural detail through its characteristic fragmentation patterns. For less volatile or thermally labile molecules, UPLC-MS with electrospray ionization and high-resolution mass analysis is the method of choice for accurate molecular weight determination and elemental composition assignment. By understanding the underlying principles of ionization and fragmentation for this unique class of compounds, researchers can develop robust, reliable, and self-validating analytical methods to accelerate their research and development efforts in this promising area of medicinal chemistry.

References

-

BenchChem. (n.d.). Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from BenchChem website.[1]

-

MDPI. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from MDPI website.[2]

-

MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from MDPI website.[3]

-

MDPI. (n.d.). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from MDPI website.[4]

- Chemical Engineering Transactions. (n.d.). VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Retrieved from Chemical Engineering Transactions website.

-

ACS Publications. (n.d.). Fragmentation of Allylmethylsulfide by Chemical Ionization: Dependence on Humidity and Inhibiting Role of Water. The Journal of Physical Chemistry A. Retrieved from ACS Publications website.[10]

-

PubMed. (n.d.). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from PubMed website.[8]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.[11]

-

PubMed Central. (n.d.). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Retrieved from PubMed Central website.[9]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from NIST website.[7]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia website.[12]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from eGyanKosh website.[5]

-

ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact. Journal of the American Chemical Society. Retrieved from ACS Publications website.[13]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh website.

- Chemistry LibreTexts. (n.d.). 3.1: Electron Ionization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. whitman.edu [whitman.edu]

- 6. EGUsphere - Synthesis of reference organosulfates and optimization of UPLC-ESI-MS/MS method for their quantification in environmental samples: Its application for determination of organosulfates in PM2.5 [egusphere.copernicus.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

The Unseen Meltdown: A Technical Guide to the Thermal Stability and Degradation of Perfluorinated Compounds

For researchers, scientists, and drug development professionals, understanding the behavior of perfluorinated compounds (PFCs) under thermal stress is not merely an academic exercise. It is a critical necessity for ensuring product stability, process safety, and environmental stewardship. The very properties that make these "forever chemicals" so remarkably stable—the immense strength of the carbon-fluorine (C-F) bond—also present significant challenges when their degradation is required or unintentionally induced. This guide provides an in-depth exploration of the thermal stability and degradation pathways of PFCs, offering field-proven insights and robust experimental methodologies.

Section 1: The Foundation of Stability - The Carbon-Fluorine Bond

The exceptional thermal and chemical stability of perfluorinated compounds is fundamentally rooted in the unique nature of the carbon-fluorine bond. With an average bond energy of approximately 480 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry[1]. This strength arises from the high electronegativity of fluorine (3.98), which creates a significant dipole moment and a short, strong bond[1]. This inherent stability is further enhanced by the "fluorine sheath" that effectively shields the carbon backbone from chemical attack[1].

However, this stability is not absolute. The introduction of functional groups and variations in the perfluoroalkyl chain length can create vulnerabilities within the molecule, influencing its thermal behavior.

Section 2: Deconstructing Durability - Thermal Degradation Pathways

When subjected to sufficient thermal energy, even the formidable C-F bond can be overcome, leading to the degradation of perfluorinated compounds. The primary mechanisms of thermal degradation are pyrolysis (in an inert atmosphere) and incineration (in the presence of oxygen).

Pyrolysis: A Stepwise Disassembly

Under pyrolytic conditions, PFCs undergo a series of complex reactions initiated by the cleavage of the weakest bonds within the molecule. For many perfluoroalkyl substances (PFAS), this is not the C-F bond, but rather a carbon-carbon (C-C) bond or a bond involving a functional group.

A critical concept in understanding these pathways is bond dissociation energy (BDE) , which is the energy required to break a specific bond homolytically. Recent computational studies have provided valuable insights into the BDEs of various bonds in PFAS molecules, helping to predict their degradation pathways[2][3][4].

Key Degradation Steps in Pyrolysis:

-

Initiation: The process typically begins with the cleavage of the weakest bond, often a C-C bond or a bond to a functional group, to form perfluoroalkyl radicals. For instance, in perfluorooctanoic acid (PFOA), the initial step is the homolysis of the C-C bond adjacent to the carboxyl group[5].

-

Propagation: These highly reactive radicals can then undergo a variety of reactions, including:

-

β-scission: Cleavage of a C-C bond beta to the radical center, leading to the formation of a shorter perfluoroalkyl radical and a perfluoroalkene.

-

Intramolecular rearrangement: Formation of more stable radical isomers.

-

-

Termination: Radicals combine to form stable products.

The products of pyrolysis are a complex mixture of smaller per- and polyfluorinated compounds, including perfluoroalkenes like tetrafluoroethylene (C2F4) and hexafluoropropylene (C3F6), which can further react or polymerize[6].

Incineration: The Oxidative Onslaught

In the presence of oxygen, the thermal degradation of PFCs is an oxidative process. While high temperatures are still required, the reaction pathways are different from pyrolysis and can lead to more complete destruction if properly controlled. However, incomplete combustion can result in the formation of hazardous byproducts, including smaller PFAS and even fluorinated dioxins and furans[7]. The ultimate goal of incineration is "mineralization," which converts the fluorocarbon chains into inorganic compounds like hydrogen fluoride (HF), carbon dioxide (CO2), and water[8].

Recent research has focused on identifying the short-lived intermediary molecules formed during incineration to ensure complete destruction and prevent the release of harmful byproducts[8].

Section 3: Quantifying Stability - Experimental Protocols

A thorough understanding of the thermal stability of a perfluorinated compound requires robust and reproducible experimental data. The following are key analytical techniques and methodologies employed in this field.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques that provide quantitative information about the thermal stability and phase transitions of materials.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify melting points, glass transitions, and the enthalpy of decomposition, providing a more complete picture of the thermal events occurring[8][9][10].

Experimental Protocol: TGA-DSC Analysis of a Perfluorinated Compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the PFC sample into a clean, tared TGA-DSC crucible (e.g., aluminum, platinum, or ceramic, depending on the temperature range and reactivity of the sample).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to create an inert atmosphere for pyrolysis studies. For incineration studies, a mixture of air or oxygen and an inert gas is used.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to the desired final temperature (e.g., 800 °C). The heating rate can be varied to study the kinetics of decomposition.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax).

-

From the DSC curve, identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition. Integrate the peaks to determine the enthalpy of these transitions.

-

This protocol provides a self-validating system by correlating mass loss (TGA) with energetic events (DSC), ensuring that observed changes are due to thermal degradation and not simply phase transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an essential technique for identifying the volatile and semi-volatile degradation products of PFCs. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS Analysis of a Perfluorinated Compound

-

Sample Preparation:

-

Place a small, accurately weighed amount of the PFC sample (typically in the microgram range) into a pyrolysis sample cup.

-

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 700 °C) for a short duration (e.g., 10-30 seconds)[11].

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

-

Use a temperature program to separate the different degradation products based on their boiling points and interactions with the column's stationary phase. An example program starts at a low temperature (e.g., 40 °C) and ramps up to a high temperature (e.g., 300 °C)[12].

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

The use of a well-characterized instrument and standardized methods ensures the trustworthiness of the results, allowing for the confident identification of degradation pathways.

Section 4: Implications for Drug Development and Manufacturing

The unique properties of perfluorinated compounds have led to their use in various aspects of the pharmaceutical industry, from active pharmaceutical ingredients (APIs) and excipients to manufacturing equipment and packaging[13]. However, their thermal stability presents both advantages and challenges.

Formulation and Stability Testing

The high thermal stability of many PFCs can be advantageous for the long-term storage of drug products. However, it is crucial to conduct thorough stability testing under various temperature and humidity conditions to ensure that the fluorinated components do not degrade over the product's shelf life[14][15][16][17]. Accelerated stability studies, where the product is subjected to elevated temperatures, are essential for predicting long-term stability.

Sterilization

Sterilization is a critical step in the manufacturing of many pharmaceutical products. Common sterilization methods include moist heat (autoclaving), dry heat, radiation, and chemical sterilization[18][19][20]. The choice of sterilization method must consider the thermal stability of all components of the drug product, including any fluorinated compounds.

-

Dry Heat Sterilization: This method utilizes high temperatures (e.g., 160-180 °C) and may not be suitable for all products containing PFCs, as these temperatures can approach the decomposition onset for some compounds[21].

-

Moist Heat Sterilization (Autoclaving): Typically performed at 121 °C, this method is generally less harsh than dry heat and may be more compatible with some fluorinated compounds.

-

Radiation Sterilization (Gamma or E-beam): This is a low-temperature method and can be a good alternative for heat-sensitive products containing fluorinated components[19][21].

Careful evaluation of the impact of the chosen sterilization method on the integrity of any fluorinated compounds is essential to ensure product quality and safety.

Manufacturing and Process Safety

The use of PFCs as heat transfer fluids in lyophilizers has been common in the pharmaceutical industry due to their excellent thermal properties and non-flammability[22]. However, due to environmental and health concerns, many of these fluids are being phased out, presenting challenges for manufacturers who must find suitable alternatives without compromising safety or efficiency[22].

Section 5: Data Summary and Visualizations

To facilitate a clear understanding of the key parameters discussed, the following tables and diagrams summarize the critical data and concepts.

Data Tables

Table 1: Onset of Thermal Decomposition for Selected Perfluorinated Compounds

| Compound | Abbreviation | Type | Decomposition Onset Temperature (°C) | Reference |

| Perfluorooctanoic Acid | PFOA | PFCA | ~200 | [5][23] |

| Perfluorooctanesulfonic Acid | PFOS | PFSA | ≥450 | [5][23] |

| Perfluorobutanoic Acid | PFBA | PFCA | Varies with conditions | [6] |

| Perfluorohexanoic Acid | PFHxA | PFCA | Varies with conditions | [6] |

Table 2: Representative Bond Dissociation Energies (BDEs) in Perfluoroalkyl Substances

| Bond Type | Compound Context | BDE (kcal/mol) | Reference |

| C-F | Perfluoroalkanes | ~110 - 127 | [24] |

| C-C | Perfluoroalkanes | Lower than C-F | [2] |

| C-S | in PFOS | Weaker than C-F and C-C | [25] |

| C-COOH | in PFOA | Weaker than C-F and C-C | [5] |

Visualizations

Caption: Generalized thermal degradation pathways for PFCs.

Caption: Core experimental workflow for PFC thermal analysis.

Section 6: Regulatory Landscape and Future Outlook

The persistent and bioaccumulative nature of many perfluorinated compounds has led to increasing regulatory scrutiny worldwide. In the United States, the Environmental Protection Agency (EPA) is taking steps to regulate PFAS in drinking water and designate certain PFAS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)[26][27][28]. In the European Union, regulations under REACH and the POPs Regulation restrict the use of specific PFAS[26][28].

These evolving regulations will continue to drive the need for a deeper understanding of the thermal stability and degradation of PFCs, particularly in the context of waste management and remediation. For the pharmaceutical industry, this translates to a greater emphasis on selecting and validating materials and processes that minimize the potential for PFC-related environmental and health impacts.

The future of research in this area will likely focus on developing more efficient and cost-effective methods for the complete destruction of PFCs, as well as designing safer, non-persistent alternatives for various industrial and pharmaceutical applications.

References

-

Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes. (2024). Journal of Hazardous Materials, 468, 133804. [Link]

-

PFAS analysis. RISE Research Institutes of Sweden. [Link]

-

Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using. (2024). ChemRxiv. [Link]

-

Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. (2025). ResearchGate. [Link]

-

Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS. (2024). ResearchGate. [Link]

-

High-Level Quantum Chemical Prediction of C–F Bond Dissociation Energies of Perfluoroalkyl Substances. (2023). ResearchGate. [Link]

-

Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes. (2024). ChemRxiv. [Link]

-

Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. (2025). RSC Publishing. [Link]

-

"Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. (2020). UND Scholarly Commons. [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (2020). ResearchGate. [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology. [Link]

-

Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2023). PubMed Central. [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2020). EPA. [Link]

-

Thermal degradation of poly- and perfluoroalkyl substances (PFAS). (2025). ACS Fall 2025. [Link]

-

STERILIZATION METHODS FOR ALL PHARMACEUTICAL PRODUCTS. (2024). PHARMD GURU. [Link]

-

Sterilisation Methods for Medical Devices and Pharmaceutical Products. (2020). Scapa Healthcare. [Link]

-

Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). (2025). American Chemical Society. [Link]

-

Full article: Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. (2024). Taylor & Francis Online. [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). EPA. [Link]

-

Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. (2019). European Medicines Agency. [Link]

-

Discontinued PFAS-Containing Heat Transfer Fluids Impact Pharmaceutical Manufacturing. (2024). IPS. [Link]

-

Other Sterilization Methods. (2023). Centers for Disease Control and Prevention. [Link]

-

Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]

-

Sterilization methods in pharmaceutical manufacturing: an exhaustive analysis of equipment, rooms and processes. (2024). IDI. [Link]

-

Regulators in the United States and Europe Move to Restrict PFAS in Products and Wastes. (2020). Jones Day. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. (2009). Drug Testing and Analysis. [Link]

-

8 Basis of Regulations – PFAS. Per- and Polyfluoroalkyl Substances. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. [Link]

-

PFAS Regulations and Strategies for Compliance. (2024). UL Solutions. [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

-

Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. (2020). Digital CSIC. [Link]

-

Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (2023). ResearchGate. [Link]

-

PFAS fate and destruction mechanisms during thermal treatment: a comprehensive review. (2023). ResearchGate. [Link]

-

Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS). (2021). ACS. [Link]

-